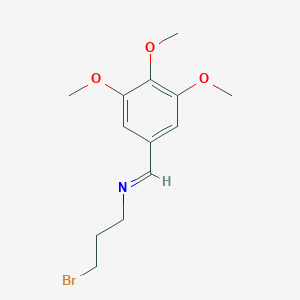
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine is an organic compound that features a bromopropyl group and a trimethoxyphenyl group linked by a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the following steps:
Formation of the Methanimine Moiety: This can be achieved by reacting 3,4,5-trimethoxybenzaldehyde with an amine under acidic conditions to form the imine.
Introduction of the Bromopropyl Group: The imine can then be reacted with 3-bromopropylamine under basic conditions to introduce the bromopropyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The imine group can be reduced to an amine or oxidized to a nitrile.
Addition Reactions: The double bond in the imine can participate in addition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Corresponding amine.
Oxidation: Corresponding nitrile.
Scientific Research Applications
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmacologically active compounds.
Organic Synthesis: As a building block for more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, affecting their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar compounds include other imines and bromopropyl derivatives. Compared to these, (E)-N-(3-Bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of both the bromopropyl and trimethoxyphenyl groups, which can impart distinct chemical and biological properties.
List of Similar Compounds
- (E)-N-(3-Bromopropyl)-1-phenylmethanimine
- (E)-N-(3-Bromopropyl)-1-(3,4-dimethoxyphenyl)methanimine
- (E)-N-(3-Bromopropyl)-1-(3,5-dimethoxyphenyl)methanimine
Properties
CAS No. |
918335-86-1 |
|---|---|
Molecular Formula |
C13H18BrNO3 |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
N-(3-bromopropyl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C13H18BrNO3/c1-16-11-7-10(9-15-6-4-5-14)8-12(17-2)13(11)18-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
MVZDNVBDZNAKBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















